Benzyl 3-cyano-4-oxopiperidine-1-carboxylate
CAS No.: 916423-53-5
Cat. No.: VC2908494
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916423-53-5 |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | benzyl 3-cyano-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H14N2O3/c15-8-12-9-16(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 |
| Standard InChI Key | DRZBPQWPPJBSBG-UHFFFAOYSA-N |
| SMILES | C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Benzyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS No. 916423-53-5) is a piperidine derivative characterized by a cyano group at the 3-position, a carbonyl group at the 4-position, and a benzyl carboxylate protecting group on the nitrogen atom. This compound has a molecular formula of C14H14N2O3 with a molecular weight of 258.27 g/mol. The structural features include a six-membered piperidine ring with specific functionalities that make it valuable as a building block in complex molecular synthesis.
The compound belongs to the broader class of N-protected piperidines, which are extensively utilized in pharmaceutical research and development. The presence of the cyano group introduces a versatile handle for further chemical transformations, while the carbonyl function provides opportunities for additional modifications. The benzyl carbamate (Cbz) protecting group on the nitrogen atom offers stability during various reaction conditions while remaining selectively removable when needed.
Physical and Chemical Properties
Benzyl 3-cyano-4-oxopiperidine-1-carboxylate possesses distinct physical and chemical properties that influence its behavior in chemical reactions and applications. The following table summarizes these properties:
The compound's reactivity profile is dictated by its functional groups. The cyano group can undergo hydrolysis, reduction, and various nucleophilic addition reactions. The carbonyl function is susceptible to nucleophilic attack, while the carbamate group offers protection to the nitrogen atom during reactions targeting other functional groups. This combination of functional groups makes the compound a versatile intermediate in synthetic chemistry.
Applications in Research and Development
Benzyl 3-cyano-4-oxopiperidine-1-carboxylate demonstrates significant utility in various scientific applications, particularly in pharmaceutical research and development.
As a Building Block in Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of more complex molecules, offering multiple handles for further functionalization. The cyano group can be transformed into various functional groups including amines, amides, carboxylic acids, and tetrazoles, making it an excellent precursor for diverse molecular scaffolds.
In Protein Degrader Research
One of the most significant applications is in the development of protein degraders, which represent an emerging class of therapeutic agents. Protein degraders are designed to target specific proteins for degradation, effectively eliminating harmful proteins involved in disease processes. Benzyl 3-cyano-4-oxopiperidine-1-carboxylate contributes to the structural diversity required for selective protein targeting .
Pharmaceutical Applications
In pharmaceutical research, this compound contributes to the development of novel drug candidates. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across different therapeutic areas. The specific substitution pattern in Benzyl 3-cyano-4-oxopiperidine-1-carboxylate provides a foundation for developing compounds with potential biological activities.
Chemical Reactions and Transformations
The functional groups present in Benzyl 3-cyano-4-oxopiperidine-1-carboxylate enable various chemical transformations that expand its utility in synthetic chemistry.
Cyano Group Transformations
The cyano group at the 3-position can undergo several important transformations:
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Hydrolysis to carboxylic acid under acidic or basic conditions
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Reduction to primary amine using reducing agents like LiAlH4 or H2/catalyst
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Conversion to amide through partial hydrolysis
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Tetrazole formation through cycloaddition with azides
Carbonyl Modifications
The ketone functionality at the 4-position provides opportunities for:
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Reduction to alcohol using NaBH4 or similar reducing agents
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Reductive amination to introduce amino substituents
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Wittig reactions to form olefins
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Nucleophilic additions with various nucleophiles
Protecting Group Manipulations
The benzyloxycarbonyl (Cbz) protecting group on the nitrogen can be selectively removed through:
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Catalytic hydrogenation (H2, Pd/C)
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Treatment with strong acids (HBr/AcOH)
These transformations highlight the compound's versatility as a synthetic intermediate, allowing for selective modifications at different positions to build complex molecular architectures.
Structural Analogs and Derivatives
Several structural analogs of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate exist with modifications at various positions, demonstrating the diversity of this chemical scaffold.
Protecting Group Variations
Analogs with different protecting groups on the nitrogen atom include:
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tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (Boc instead of Cbz protection)
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1-Acetyl-3-cyano-4-oxopiperidine
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1-Benzoyl-3-cyano-4-oxopiperidine
Functional Group Variations
Related compounds with modifications at the 3 or 4 positions include:
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Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate (hydroxyl instead of carbonyl at position 4)
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Benzyl 3-cyanopiperidine-1-carboxylate (lacking the carbonyl at position 4)
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tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (bromo instead of cyano at position 3)
The structural diversity of these analogs expands the chemical space available for exploring structure-activity relationships in various applications, particularly in drug discovery and development.
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